molecular formula C14H14FN5O4 B11504803 N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide

N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide

Cat. No.: B11504803
M. Wt: 335.29 g/mol
InChI Key: IKLDMLUROBCYRY-UHFFFAOYSA-N
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Description

N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide is a complex organic compound characterized by its unique structure, which includes a furazan ring, an acetylamino group, and a fluoro-benzyloxyimino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide typically involves multiple steps, starting with the preparation of the furazan ring The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Acetylamino)phenyl)-2-aminobenzamide: Shares the acetylamino group but differs in the overall structure.

    4-Amino-2-fluoro-N-methylbenzamide: Contains the fluoro and amino groups but lacks the furazan ring.

Uniqueness

N-(4-[Acetylamino-(2-fluoro-benzyloxyimino)-methyl]-furazan-3-yl)-acetamide stands out due to its combination of functional groups and the presence of the furazan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H14FN5O4

Molecular Weight

335.29 g/mol

IUPAC Name

N-[4-[(Z)-N-acetyl-N'-[(2-fluorophenyl)methoxy]carbamimidoyl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H14FN5O4/c1-8(21)16-13(12-14(17-9(2)22)20-24-18-12)19-23-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,19,21)(H,17,20,22)

InChI Key

IKLDMLUROBCYRY-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=NON=C1/C(=N/OCC2=CC=CC=C2F)/NC(=O)C

Canonical SMILES

CC(=O)NC1=NON=C1C(=NOCC2=CC=CC=C2F)NC(=O)C

Origin of Product

United States

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